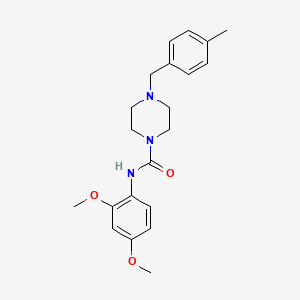
N-(3,4-dimethylphenyl)-3-(4H-1,2,4-triazol-4-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dimethylphenyl)-3-(4H-1,2,4-triazol-4-yl)benzamide, commonly known as DMPT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMPT is a white crystalline powder that is soluble in water, ethanol, and other organic solvents. This compound is synthesized using various methods, and its mechanism of action is still being studied.
作用機序
The mechanism of action of DMPT is still being studied. However, it is believed that DMPT acts as a growth promoter by increasing the secretion of growth hormone and insulin-like growth factor 1 (IGF-1) in animals. DMPT also has potential anti-inflammatory and anti-tumor effects, which may be due to its ability to inhibit the expression of pro-inflammatory cytokines and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
DMPT has been shown to have various biochemical and physiological effects in animals. In pigs, DMPT supplementation has been shown to increase feed intake, weight gain, and feed efficiency. In fish, DMPT supplementation has been shown to improve growth performance, immune function, and disease resistance. In mice, DMPT has been shown to have potential anti-inflammatory and anti-tumor effects.
実験室実験の利点と制限
DMPT has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, DMPT also has limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.
将来の方向性
There are several future directions for DMPT research, including its potential applications in cancer treatment, its effects on gut microbiota, and its potential use as a biomarker for growth performance in animals. Further studies are also needed to fully understand the mechanism of action of DMPT and its potential side effects in animals and humans.
In conclusion, DMPT is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMPT is synthesized using various methods, and its mechanism of action is still being studied. DMPT has potential applications in agriculture, medicine, and veterinary science, and has various biochemical and physiological effects in animals. While DMPT has several advantages for lab experiments, further studies are needed to fully understand its mechanism of action and potential side effects. There are several future directions for DMPT research, including its potential applications in cancer treatment and its effects on gut microbiota.
合成法
DMPT can be synthesized using various methods, including the reaction of 3,4-dimethylaniline with 4H-1,2,4-triazole-3-thiol in the presence of a base or by the reaction of 3,4-dimethylbenzoyl chloride with 4H-1,2,4-triazole-3-thiol in the presence of a base. Both methods yield DMPT as a white crystalline powder with high purity.
科学的研究の応用
DMPT has shown potential applications in various fields, including agriculture, medicine, and veterinary science. In agriculture, DMPT is used as a feed additive for livestock to enhance growth performance and improve feed efficiency. In medicine, DMPT has been studied for its potential anti-inflammatory and anti-tumor effects. In veterinary science, DMPT has been used to improve the growth performance of various animals, including fish, shrimp, and poultry.
特性
IUPAC Name |
N-(3,4-dimethylphenyl)-3-(1,2,4-triazol-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O/c1-12-6-7-15(8-13(12)2)20-17(22)14-4-3-5-16(9-14)21-10-18-19-11-21/h3-11H,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONXFBKJNAMEAEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)N3C=NN=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(N-{5-[(4-nitro-1H-pyrazol-1-yl)methyl]-2-furoyl}ethanehydrazonoyl)phenyl]cyclopentanecarboxamide](/img/structure/B5344873.png)
![4-tert-butyl-6-{[(3aR*,7aS*)-5-methyl-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl]carbonyl}-2(1H)-pyrimidinone](/img/structure/B5344885.png)
![N-[2-methoxy-5-(2-quinoxalinyl)phenyl]benzamide](/img/structure/B5344888.png)
![3-(3-methylphenyl)-2-[2-(3-nitrophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5344896.png)
![methyl 2-[(2,4-diaminophenyl)thio]benzoate hydrochloride](/img/structure/B5344908.png)
![4-{[(4-chlorobenzyl)amino]methyl}benzoic acid hydrochloride](/img/structure/B5344916.png)
![1-ethyl-N-[1-(4-ethylphenyl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B5344927.png)

![2-[9-hydroxy-7-(2-methylphenyl)-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]-N-isopropylacetamide](/img/structure/B5344938.png)
![7-acetyl-N-[(1R)-1-methylpentyl]-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5344941.png)
![7-({3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-3-methyl-4(3H)-quinazolinone](/img/structure/B5344946.png)
![N-[4-(acetylamino)benzyl]-2-(1-phthalazinylthio)acetamide](/img/structure/B5344962.png)
![N-[1-(4-methoxyphenyl)ethyl]-4-methylbenzamide](/img/structure/B5344972.png)
![(1-{[3-(4-chlorophenyl)piperidin-1-yl]carbonyl}cyclopropyl)amine](/img/structure/B5344980.png)